Aminolysis Reactivity: 5-Chloro vs. 5-Bromo and 5-Iodo Pyrimidines
In direct comparative kinetic studies, 2-Amino-5-chloropyrimidine exhibits the lowest reactivity in aminolysis among the 5-halogenated series (Cl, Br, I). This characteristic is quantitatively defined by half-completion times (t₁/₂) for nucleophilic displacement. The bromopyrimidine analogue is most reactive, while the chloropyrimidine is generally least reactive, with the greatest difference in rate being only approximately three-fold [1]. This reduced reactivity provides a wider operational window for controlling sequential functionalization in complex molecule synthesis, preventing premature or over-reaction.
| Evidence Dimension | Relative Reactivity in Aminolysis |
|---|---|
| Target Compound Data | Least reactive in class |
| Comparator Or Baseline | 2-Amino-5-bromopyrimidine (Most reactive); 2-Amino-5-iodopyrimidine (Intermediate) |
| Quantified Difference | Approximately 3-fold difference between most and least reactive |
| Conditions | Aminolysis with isopentyl- and 1,4-dimethylpentyl-amine |
Why This Matters
Lower reactivity translates to higher selectivity and fewer side reactions in sequential SNAr processes, which is critical for achieving high yields in the synthesis of trisubstituted pyrimidine kinase inhibitors.
- [1] Arantz, B. W., & Brown, D. J. (1971). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 1889-1891. View Source
